physicochemical properties of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone
physicochemical properties of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone
Introduction and Strategic Context
Substituted acetophenones are foundational scaffolds in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2] The specific compound, 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone , represents a molecule of significant interest due to its unique combination of functional groups: a bromine atom, an acetyl group, and a trifluoromethoxy substituent. This combination imparts specific electronic and steric properties that can be exploited in drug design to modulate target binding, metabolic stability, and membrane permeability.
A Note on Data Availability: It is important to note that while the trifluoromethoxy variant is the subject of this guide, comprehensive experimental data for this specific molecule is not widely published. Therefore, to provide a robust and technically grounded analysis, this guide will present verified physicochemical data for the closely related and commercially available analogue, 1-[5-bromo-2-(difluoromethoxy)phenyl]ethanone (CAS: 1215994-75-4) .[3][4] Throughout this document, we will leverage expert knowledge to discuss the anticipated impact of the additional fluorine atom, transitioning from the difluoro to the target trifluoro compound, on key physicochemical parameters. This approach ensures a guide that is both data-driven and forward-looking for researchers working with this class of compounds.
Core Physicochemical Profile
The fundamental physicochemical properties define a compound's identity and predict its behavior in various environments. The following table summarizes the known properties for the difluoromethoxy analogue.
| Property | Value | Source |
| Chemical Name | 1-[5-bromo-2-(difluoromethoxy)phenyl]ethanone | [3][4] |
| CAS Number | 1215994-75-4 | [3][4] |
| Molecular Formula | C₉H₇BrF₂O₂ | [3][4] |
| Molecular Weight | 265.05 g/mol | [3][4] |
| Physical Form | Solid or Semi-solid | [3] |
| Purity | ≥95% (Typically) | [3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
| InChI Key | SLMZBPBIGSVKEU-UHFFFAOYSA-N | [3][4] |
Expert Insights on the Target Trifluoromethoxy Compound: The transition from a difluoromethoxy (-OCHF₂) to a trifluoromethoxy (-OCF₃) group is expected to induce predictable changes:
-
Increased Molecular Weight: The addition of one fluorine atom will increase the molecular weight to approximately 283.04 g/mol .
-
Enhanced Lipophilicity: The trifluoromethoxy group is significantly more lipophilic than the difluoromethoxy group. This will lead to a higher LogP value, which has profound implications for solubility, cell permeability, and potential off-target binding.
-
Stronger Electron-Withdrawing Nature: The -OCF₃ group is a more potent electron-withdrawing group. This will influence the acidity of any proximal protons and the reactivity of the aromatic ring.
Lipophilicity Analysis: The Octanol-Water Partition Coefficient (LogP)
3.1 Theoretical Importance Lipophilicity is a critical parameter in drug development, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (LogP) is the industry-standard measure of lipophilicity.[5][6] For a drug candidate to be successful, it must possess a balanced LogP value, enabling it to permeate lipid cell membranes without becoming so lipophilic that it precipitates in aqueous environments or is rapidly metabolized.[7][8] According to Lipinski's "Rule of Five," a LogP value not greater than 5 is a key characteristic of drug-like molecules.[7]
3.2 Experimental Determination: The Shake-Flask Method The shake-flask method is the gold standard for LogP determination due to its direct measurement of partitioning.[5][9] The protocol described here is a robust, miniaturized version that ensures accuracy and conserves material.
Protocol Steps:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Mutually saturate the two phases by mixing them vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the actual experiment.
-
Sample Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a microcentrifuge tube, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol.[7]
-
Spiking: Add a 10 µL aliquot of the 10 mM DMSO stock solution to the octanol-PBS mixture.[7]
-
Equilibration: Tightly cap the tube and mix on a rotator for 1 hour at 30 rpm to allow the compound to reach partitioning equilibrium between the two phases.[7]
-
Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample a known volume from both the n-octanol and PBS layers. Analyze the concentration of the compound in each phase using a validated, stability-indicating LC-MS method.[7]
-
Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[6]
3.3 Workflow for LogP Determination
Caption: Workflow for experimental LogP determination.
Ionization Characteristics: Acidity Constant (pKa)
4.1 Rationale for pKa Determination The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[9] This parameter is of paramount importance as it dictates the compound's charge state in different physiological compartments, which in turn affects its solubility, absorption, and ability to interact with its biological target. For 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone, understanding the pKa can help predict its behavior in the acidic environment of the stomach versus the neutral pH of the blood.
4.2 Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly reliable method for determining pKa values by monitoring pH changes upon the addition of a titrant.[10][11]
Protocol Steps:
-
System Calibration: Calibrate a high-precision potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[10]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (e.g., water or a co-solvent system if solubility is low) to a concentration of at least 10⁻⁴ M.[10]
-
Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10] This minimizes fluctuations in activity coefficients.
-
Inert Environment: Purge the drug solution with nitrogen gas to displace dissolved CO₂, which can interfere with pH measurements by forming carbonic acid.[10]
-
Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M NaOH or 0.1 M HCl solution, adding small, precise increments of the titrant.[10]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[10][11]
4.3 Logic for pKa Data Analysis
Caption: Data analysis logic for pKa determination.
Chemical Stability Assessment
5.1 The Imperative of Stability Stability testing is a mandatory regulatory requirement and a critical step in drug development.[12][13] Its purpose is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[14] These studies are essential for determining the re-test period or shelf life and for establishing recommended storage conditions, ensuring the safety and efficacy of the final product.[12][15]
5.2 Protocol Framework for Stability Testing (ICH Q1A Guideline) A comprehensive stability study evaluates the physical, chemical, and microbiological attributes of the drug substance.[13]
Protocol Framework:
-
Batch Selection: The study should be conducted on a minimum of three batches of the drug substance manufactured by a process that simulates the final production scale.[13]
-
Container Closure System: The substance should be stored in the container closure system proposed for marketing, as packaging can significantly impact stability.[13]
-
Storage Conditions:
-
Long-Term Testing: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[13]
-
Photostability: The compound's intrinsic photostability should be evaluated to determine if light-resistant packaging is required.
-
-
Testing Frequency: Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Analytical Methods: A validated, stability-indicating analytical method (typically HPLC) must be used to detect changes in purity and the formation of degradation products. Other tests should include appearance, water content, and any other critical quality attributes.[13]
5.3 Key Factors Influencing Drug Stability
Caption: Factors influencing drug substance stability.
Conclusion and Future Directions
This guide has outlined the critical , using data from its close structural analogue as a reliable foundation. The lipophilicity (LogP), ionization constant (pKa), and chemical stability are not merely abstract parameters; they are the fundamental determinants of a molecule's potential as a therapeutic agent. The provided experimental protocols offer robust, field-proven methodologies for researchers to characterize this compound and its derivatives accurately.
Future work should prioritize the synthesis and experimental validation of these properties for the target trifluoro compound itself. Comparing the empirical data with the expert-guided predictions made in this guide will provide deeper insights into the structure-property relationships governed by the powerful trifluoromethoxy group, ultimately accelerating the drug discovery and development process.
References
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
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5 Easy Methods to Calculate pKa. (2025, March 31). Pharmazone. Retrieved from [Link]
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van de Waterbeemd, H., & De-Jong, A. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]
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Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB. Retrieved from [Link]
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Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
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Drug Stability Testing: Purpose, Importance, & Requirements. (2026, January 22). Prompt Praxis Labs. Retrieved from [Link]
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Stability Testing: The Crucial Development Step. (2025, May 19). Pharmaceutical Technology. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Retrieved from [Link]
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